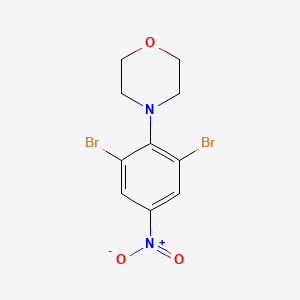

![molecular formula C13H16N4O B2441870 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one CAS No. 1329044-77-0](/img/structure/B2441870.png)

1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

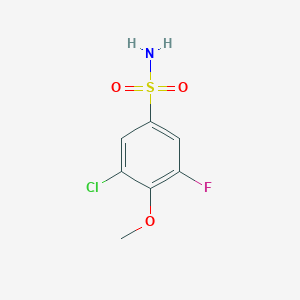

The compound “1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one” is a heterocyclic compound . It is related to benzimidazole, a versatile heterocyclic nucleus present in various bioactive compounds . The compound has a molecular weight of 233.27 .

Synthesis Analysis

The compound can be synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal can be grown by slow evaporation solution growth technique for X-ray analysis .Molecular Structure Analysis

The compound crystallizes in a triclinic crystal system with space group P-1 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .Chemical Reactions Analysis

The compound is related to imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .Wissenschaftliche Forschungsanwendungen

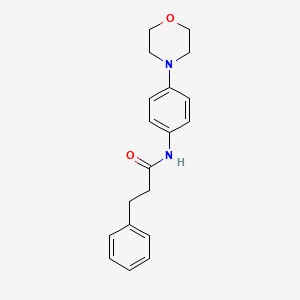

Medicinal Chemistry and Drug Development

Benzimidazolylpiperazinone derivatives have been investigated for their potential as drug candidates. Researchers explore their pharmacological activities, including anticancer, antiviral, and antibacterial effects. These compounds serve as scaffolds for designing novel drugs due to their structural diversity and biological relevance .

Anticancer Agents

Benzimidazolylpiperazinones exhibit promising anticancer properties. Scientists study their impact on cancer cell lines, exploring mechanisms of action and potential targets. These compounds may interfere with cell proliferation, apoptosis, and angiogenesis, making them valuable in cancer therapy .

Antiviral Activity

Researchers investigate benzimidazolylpiperazinones as potential antiviral agents. Their ability to inhibit viral replication or entry is of interest, especially against RNA viruses like HIV. These compounds may contribute to the development of new antiviral therapies .

Enzyme Inhibition

Benzimidazolylpiperazinones can act as enzyme inhibitors. Their interactions with specific enzymes, such as kinases or proteases, are studied for therapeutic purposes. Modulating enzyme activity can lead to disease-specific treatments .

Coordination Chemistry

Due to the flexibility of benzimidazolylpiperazinones as nitrogen and sulfur donors, they participate in coordination chemistry. Researchers explore their coordination modes in metal complexes. These complexes find applications in catalysis, materials science, and bioinorganic chemistry .

Biological Imaging Probes

Fluorescent derivatives of benzimidazolylpiperazinones serve as imaging probes. Scientists label these compounds with fluorophores to visualize specific cellular processes or molecular targets. Their use in live-cell imaging and diagnostics is an exciting area of research .

Eigenschaften

IUPAC Name |

1-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-10(18)16-6-8-17(9-7-16)13-14-11-4-2-3-5-12(11)15-13/h2-5H,6-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOSPTJRKOPQON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2441788.png)

![1-Acetyl-3,5-dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazole](/img/structure/B2441792.png)

![4-methyl-N-(2-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2441795.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2441797.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B2441803.png)

![2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2441806.png)

![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride](/img/structure/B2441808.png)